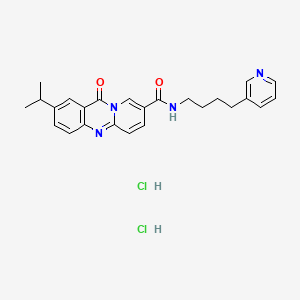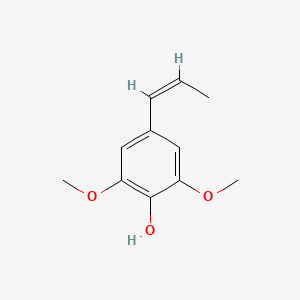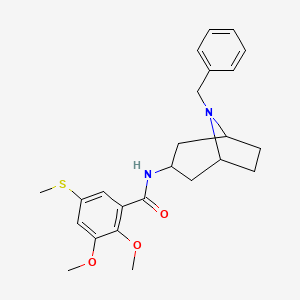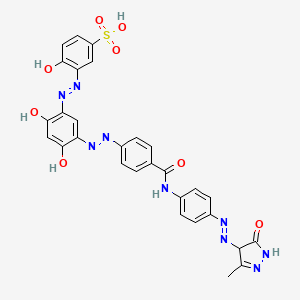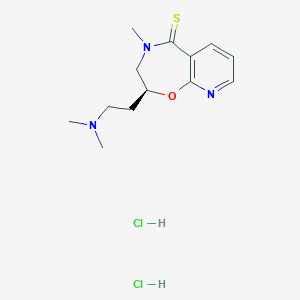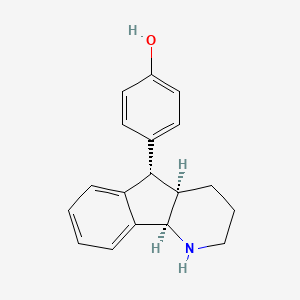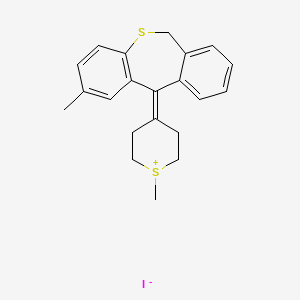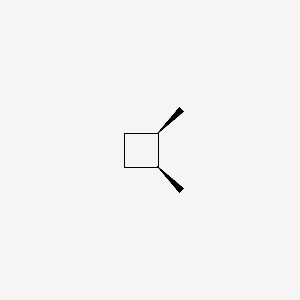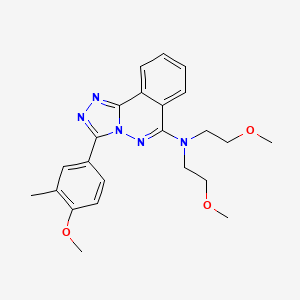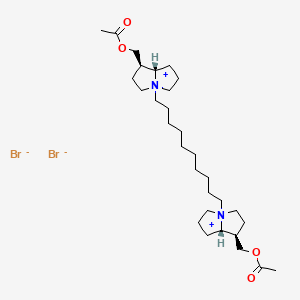
1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- involves several steps, typically starting from simpler organic precursors. The key steps include:
Formation of the Phenanthrenedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrenedione core.
Introduction of Hydroxyl and Formyloxy Groups: The hydroxyl and formyloxy groups are introduced through selective oxidation and esterification reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include batch and continuous flow synthesis, using catalysts and reagents that minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenanthrenedione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phenanthrenedione, 10-(acetyloxy)-3,9-bis(benzoyloxy)-4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-:
1,4-Phenanthrenedione, 10-(acetyloxy)-3,9-dihydroxy-4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS,9S,10S)-: Another related compound with acetoxy groups instead of formyloxy groups.
Uniqueness
The uniqueness of 1,4-Phenanthrenedione, 10-(formyloxy)-4b,5,6,7,8,8a,9,10-octahydro-3,9-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its formyloxy groups, in particular, provide unique sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
65714-77-4 |
|---|---|
Molekularformel |
C21H28O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[(4aS,9S,10S,10aS)-8,10-dihydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] formate |
InChI |
InChI=1S/C21H28O6/c1-10(2)11-14(23)12-13(16(25)15(11)24)21(5)8-6-7-20(3,4)19(21)17(26)18(12)27-9-22/h9-10,17-19,23,26H,6-8H2,1-5H3/t17-,18+,19+,21-/m1/s1 |
InChI-Schlüssel |
NSCMIMHUVQXSBW-XODKDNOYSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2OC=O)O)(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC=O)O)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


